N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride
CAS No.:
Cat. No.: VC0120344
Molecular Formula: C26H24Cl2FN3O3
Molecular Weight: 516.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24Cl2FN3O3 |
|---|---|
| Molecular Weight | 516.4 g/mol |
| IUPAC Name | N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride |
| Standard InChI | InChI=1S/C26H22FN3O3.2ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;;/h1-14,16H,15,17,28H2,(H,30,31);2*1H |
| Standard InChI Key | OCKIUNLKEPKCRE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl.Cl |
Introduction
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride is a synthetic organic compound with potential applications in pharmacology and medicinal chemistry. The compound is identified by its PubChem CID: 11442117 and has been studied for its structural properties and potential biological activities.
Structural Features
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Core Structure: The molecule comprises a pyridine backbone substituted with phenoxy and aminobenzyl groups.
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Functional Groups:
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Amide Group: Contributes to hydrogen bonding and solubility.
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Fluorophenyl Ether: Enhances lipophilicity and potential bioavailability.
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Amino Group: Provides sites for further derivatization or interaction with biological targets.
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Synthesis
While specific synthesis pathways for this compound are not detailed in the provided sources, compounds of similar complexity typically involve:
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Stepwise Assembly: Using nucleophilic substitution to attach the fluorophenyl ether group.
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Amide Bond Formation: Coupling of carboxylic acid derivatives with amines.
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Purification: Chromatographic techniques to isolate the pure product.
Biological Activity
The compound's structure suggests potential applications in drug discovery:
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Target Binding: The combination of hydrophilic (amide, amino groups) and hydrophobic (fluorinated phenyl groups) regions may allow it to interact with diverse biological targets.
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Pharmacokinetics: The fluorine atom can improve metabolic stability and membrane permeability.
Analytical Data
Key analytical techniques for characterizing this compound include:
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Nuclear Magnetic Resonance (NMR):
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-NMR for proton environments.
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-NMR for carbon framework analysis.
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Mass Spectrometry (MS):
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Confirms molecular weight (443.5 g/mol).
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Infrared Spectroscopy (IR):
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Identifies functional groups such as amides and ethers.
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Potential Applications
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Pharmaceutical Development:
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As a candidate for targeting enzymes or receptors due to its functional diversity.
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Chemical Biology:
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Useful in studying ligand-receptor interactions.
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Limitations and Future Directions
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Toxicological Studies: Further research is needed to evaluate its safety profile.
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Optimization: Structural modifications could enhance its potency or specificity toward biological targets.
This compound represents an intriguing subject for further exploration in medicinal chemistry due to its unique structural features and potential bioactivity.
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